REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:5][c:6]2[c:7]([Cl:16])[n:8][cH:9][cH:10][c:11]2[C:12]([F:13])([F:14])[F:15])[cH:17][c:18]([Cl:20])[cH:19]1.[CH3:23][C:24]([OH:25])([CH3:26])[CH3:27].[K+:22].[OH-:21]>>[Br:1][c:2]1[cH:3][c:4]([O:5][c:6]2[c:7](=[O:21])[nH:8][cH:9][cH:10][c:11]2[C:12]([F:13])([F:14])[F:15])[cH:17][c:18]([Cl:20])[cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccnc(Cl)c1Oc1cc(Cl)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=c1[nH]ccc(C(F)(F)F)c1Oc1cc(Cl)cc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |